[3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride
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Overview
Description
- The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide (CF₃I).
- Reaction conditions: Conducted under anhydrous conditions with a base such as potassium carbonate (K₂CO₃).
Amination:
- The final step involves the introduction of the amine group through a reductive amination process.
- Reaction conditions: Typically performed using a reducing agent like sodium cyanoborohydride (NaBH₃CN) in the presence of an amine precursor.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride typically involves multiple steps:
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Formation of the Bicyclic Core:
- The initial step involves the construction of the bicyclic core, which can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
- Reaction conditions: Typically carried out at elevated temperatures (80-120°C) in the presence of a Lewis acid catalyst.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
- Common reagents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
-
Reduction:
- Reduction reactions can target the trifluoromethyl group or the bicyclic ring, leading to the formation of partially or fully reduced derivatives.
- Common reagents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
-
Substitution:
- The compound can participate in nucleophilic substitution reactions, especially at the amine group.
- Common reagents: Alkyl halides, acyl chlorides.
Major Products:
- Oxidation products include oxides and imines.
- Reduction products include partially or fully reduced bicyclic compounds.
- Substitution products include various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules due to its unique structure and functional groups.
Biology:
- Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine:
- Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry:
- Utilized in the development of advanced materials, such as polymers with enhanced properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism by which [3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The bicyclic structure provides rigidity, which can be crucial for binding specificity.
Molecular Targets and Pathways:
- Potential targets include enzymes involved in metabolic pathways, receptors in the central nervous system, and proteins associated with disease states.
- Pathways affected may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
- [3-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride
- [3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]ethanamine;hydrochloride
Uniqueness:
- The presence of the trifluoromethyl group distinguishes [3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride from its analogs, providing enhanced lipophilicity and metabolic stability.
- The specific bicyclic structure imparts unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry.
This detailed overview should provide a comprehensive understanding of [3-(Trifluoromethyl)-2-oxabicyclo[211]hexan-1-yl]methanamine;hydrochloride, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO.ClH/c8-7(9,10)5-4-1-6(2-4,3-11)12-5;/h4-5H,1-3,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZKXIBYMPFSKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(OC2C(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2413877-57-1 |
Source
|
Record name | 1-[3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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